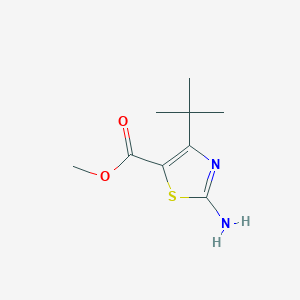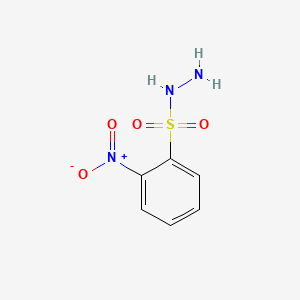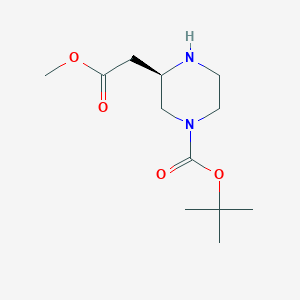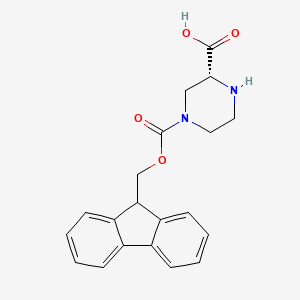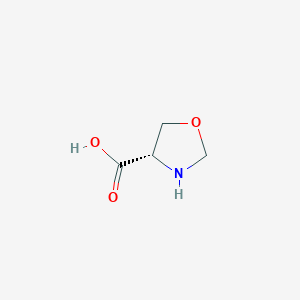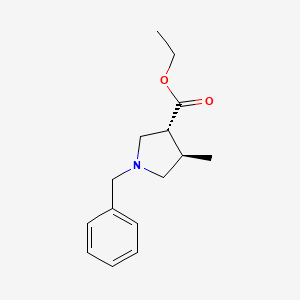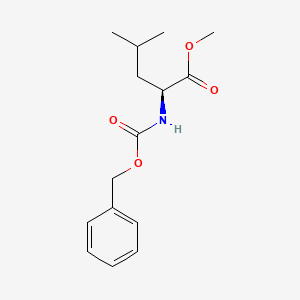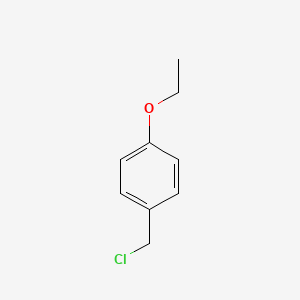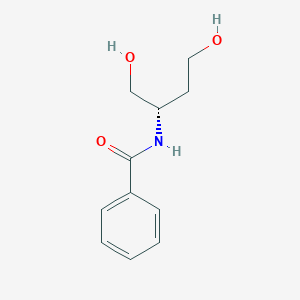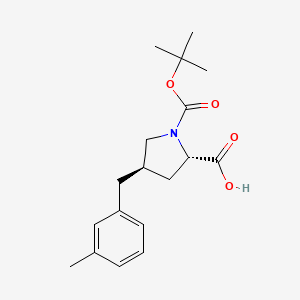
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid
Overview
Description
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid, or TBMP for short, is a compound that has been studied extensively for its potential use in a variety of scientific and medical applications. TBMP is a chiral molecule, meaning it has two distinct configurations, and it is used as a starting material for the synthesis of various compounds. The compound has been studied for its potential use in the synthesis of drugs, as a catalyst in organic synthesis, and as a reagent for the synthesis of other compounds. In addition, TBMP has been explored for its potential use in biochemistry and physiology.
Scientific Research Applications
Structural Analysis and Interactions
The structural analysis of related compounds, such as N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, provides insights into the conformations and interactions within similar molecules. The study by P. Rajalakshmi et al. (2013) reveals how the pyrrolidine ring adopts specific conformations and how the carboxylic acid group forms dihedral angles with the N-tert-butoxycarbonyl group and the 2-fluorobenzyl group. This type of analysis aids in understanding the molecular geometry and potential reactivity or binding characteristics of the compound (Rajalakshmi et al., 2013).
Polymer Synthesis
Compounds with tert-butoxycarbonyl groups and similar structures play a role in the synthesis of polymers. S. Hsiao and colleagues (2000) synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units from dicarboxylic acid derived from 4-tert-butylcatechol. These polyamides demonstrated noncrystalline properties, solubility in various solvents, and high thermal stability, indicating the utility of such compounds in creating advanced materials (Hsiao et al., 2000).
Medicinal Chemistry
In the realm of medicinal chemistry, the design and synthesis of influenza neuraminidase inhibitors utilize similar core structures. For instance, G. T. Wang and colleagues (2001) reported on the development of potent inhibitors, highlighting the versatility of pyrrolidine-based compounds in drug design. The structural information of the neuraminidase active site guided the synthesis, demonstrating the compound's ability to interact with biological targets (Wang et al., 2001).
Catalysis and Chemical Transformations
The compound and its related structures find applications in catalysis and chemical transformations. For example, the unexpected cleavage of the C–S bond in the hydrazination of related compounds offers insights into novel reaction pathways and mechanistic studies, as explored by N. Nordin et al. (2016). Such studies contribute to the development of new synthetic methods and the understanding of reaction mechanisms (Nordin et al., 2016).
properties
IUPAC Name |
(2S,4R)-4-[(3-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-12-6-5-7-13(8-12)9-14-10-15(16(20)21)19(11-14)17(22)23-18(2,3)4/h5-8,14-15H,9-11H2,1-4H3,(H,20,21)/t14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIWKJCOHFKTEV-CABCVRRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376020 | |
| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
959579-68-1 | |
| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



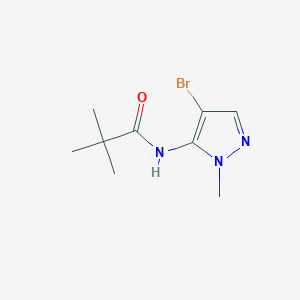
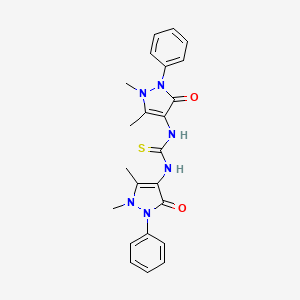
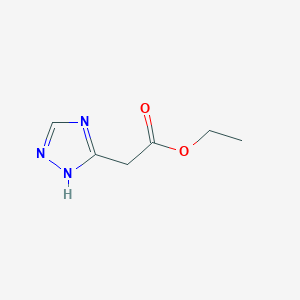
![2-[2-(2-chlorophenyl)phenyl]acetic Acid](/img/structure/B1598067.png)
![[1,1'-Biphenyl]-3,3'-dicarbonitrile](/img/structure/B1598068.png)
